2,4,6-Cycloheptatrien-1-one,2-fluoro-6-(1-methylethyl)-(9CI)
CAS No.: 162084-58-4
Cat. No.: VC20932534
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162084-58-4 |
|---|---|
| Molecular Formula | C10H11FO |
| Molecular Weight | 166.19 g/mol |
| IUPAC Name | 2-fluoro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
| Standard InChI | InChI=1S/C10H11FO/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3 |
| Standard InChI Key | TTYMJVBVSNOJII-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=O)C(=CC=C1)F |
| Canonical SMILES | CC(C)C1=CC(=O)C(=CC=C1)F |
Introduction
2,4,6-Cycloheptatrien-1-one, 2-fluoro-6-(1-methylethyl)-(9CI) is a derivative of cycloheptatrienone (tropone) with notable structural and functional properties. This compound features a fluorine atom and an isopropyl group attached to the cycloheptatriene ring system, giving it unique chemical and biological characteristics. It is categorized under tropolones, a class of aromatic compounds known for their diverse applications in synthetic chemistry and biological activity.
Chemical Identity
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>11</sub>FO |
| Molecular Weight | 168.19 g/mol |
| CAS Registry Number | 499-44-5 |
| IUPAC Name | 2-Fluoro-6-(1-methylethyl)-2,4,6-cycloheptatrien-1-one |
| Structural Features | Fluoro substituent at position 2 and isopropyl group at position 6 on the cycloheptatriene ring |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using precursors containing alkene and carbonyl functional groups. Key parameters such as solvent choice, temperature, and reaction time are optimized to achieve high yields and purity.
Key Synthesis Steps:
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Selection of suitable precursors with functional groups positioned for cyclization.
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Controlled reaction conditions to ensure the formation of the desired fluoro-isopropyl derivative.
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Purification using chromatographic or recrystallization techniques.
Applications
This compound, like other tropolone derivatives, has potential applications in:
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Synthetic Chemistry: As an intermediate in the synthesis of complex organic molecules.
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Biological Research: Its electrophilic nature may allow interactions with biological targets, making it a candidate for drug discovery.
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Material Science: The aromatic framework could be explored for electronic or optical materials.
Biological Activity
Studies on similar tropolone derivatives suggest possible biological activities such as:
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Interaction with enzymes via electrophilic mechanisms.
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Potential antimicrobial or anticancer properties due to its reactive functional groups.
Further research is required to confirm these activities specifically for this compound.
Computational Insights
The three-dimensional structure of this compound can be analyzed using computational chemistry tools to predict:
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Reactivity in various environments.
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Thermodynamic parameters such as enthalpy changes during reactions.
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Possible docking interactions with biological targets.
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